3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of acrylic acids and features a complex structure that includes an imidazo-pyridine moiety, which is known for its pharmacological properties. The molecular formula for this compound is , and it has a molecular weight of approximately 364.20 g/mol.
The compound can be sourced from various chemical suppliers and databases, including ChemicalBook and PubChem, which provide detailed information about its properties and potential applications in scientific research. It is classified under the category of organic compounds, specifically as an acrylic acid derivative with a bromo-substituted imidazo-pyridine structure.
The synthesis of 3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid typically involves multi-step organic reactions. One common approach includes:
Technical details regarding specific reagents, solvents, and reaction conditions are crucial for successful synthesis but may vary based on the laboratory setup and desired purity levels.
The molecular structure of 3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid features:
The compound's structural formula can be represented as follows:
The chemical reactivity of 3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid can include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are essential for optimizing yields.
The mechanism of action for compounds like 3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid often involves interaction with specific biological targets such as enzymes or receptors. For instance:
Data from biological assays are necessary to elucidate these mechanisms further.
Relevant data from experiments measuring these properties can provide insights into handling and application in research settings.
The scientific uses of 3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid include:
The synthesis of 3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid follows convergent strategies involving imidazo[1,2-a]pyridine core construction, regioselective bromination, and acrylic acid functionalization. The primary pathway begins with the condensation of 5-bromo-2-aminopyridine and 3-methoxyphenacyl bromide under refluxing ethanol to form the 6-bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine core. This intermediate undergoes Vilsmeier-Haack formylation at the C3 position using phosphoryl chloride in dimethylformamide, yielding the 3-carbaldehyde derivative. A subsequent Knoevenagel condensation with malonic acid in pyridine with piperidine catalysis affords the target acrylic acid derivative. Alternative routes employ phosphonopropionate intermediates via Horner-Wadsworth-Emmons reactions, enabling trans-selective acrylic acid installation with superior stereocontrol but requiring additional synthetic steps [1].
Table 1: Comparative Analysis of Synthetic Pathways
Route | Key Step | Overall Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Knoevenagel Condensation | Aldehyde + Malonic Acid | 45–52 | Fewer steps, cost-effective | E/Z isomer mixture possible |
Horner-Wadsworth-Emmons | Phosphonate + Aldehyde | 38–42 | High trans selectivity (>95%) | Additional phosphonate synthesis |
One-Pot Bromination/Coupling | Simultaneous functionalization | 30–35 | Reduced purification needs | Limited scalability, lower yield |
Regioselective bromination at the C6 position is achieved through electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM). EAS employs bromine in dichloromethane at 0°C, exploiting the inherent electron-rich character of the imidazo[1,2-a]pyridine ring. This method delivers 65–72% yield but generates dibrominated byproducts when the C3 position is unprotected. For enhanced selectivity, N-bromosuccinimide in dimethylformamide at 25°C with catalytic acetic acid affords 85–90% monobromination. The DoM approach utilizes n-butyllithium to deprotonate the C6 position at −78°C in tetrahydrofuran, followed by quenching with 1,2-dibromoethane. This method achieves >95% regioselectivity but requires anhydrous conditions and cryogenic temperatures. Microwave-assisted bromination (100°C, 20 min) reduces reaction times by 80% while maintaining 88% yield, demonstrating significant process intensification potential [1] [4].
Acrylic acid installation employs two dominant strategies: esterification of preformed acrylates or direct Michael addition to acrolein followed by oxidation. Esterification involves reacting 3-bromoimidazo[1,2-a]pyridine methanol with acrylic acid via Steglich esterification (dicyclohexylcarbodiimide/dimethylaminopyridine in dichloromethane). This method yields 75–82% ester, which requires harsh alkaline hydrolysis (6M sodium hydroxide, 100°C) to liberate the acrylic acid, risking core degradation. Alternatively, Michael addition to acrolein under mild Lewis acid catalysis (zinc chloride, tetrahydrofuran, 25°C) generates the aldehyde adduct, which undergoes oxidative cleavage using sodium chlorite in tert-butanol/water to directly furnish the acrylic acid derivative in 68% overall yield. The latter approach avoids ester hydrolysis but necessitates careful control of oxidation conditions to prevent over-oxidation [1] [3].
Table 2: Acrylic Acid Installation Method Comparison
Method | Conditions | Yield (%) | Purity | Key Side Products |
---|---|---|---|---|
Steglich Esterification | DCC/DMAP, Dichloromethane, 25°C | 75–82 | >90% | N-Acylurea |
Alkaline Ester Hydrolysis | 6M NaOH, Ethanol/Water, 100°C | 88–92 | 85–90% | Decarboxylated product |
Michael Addition/Oxidation | 1) Acrolein/ZnCl₂; 2) NaClO₂, t-BuOH/H₂O | 68 | >95% | Carboxylic acid over-oxidation |
Solvent polarity critically influences reaction efficiency in Knoevenagel condensations. Polar aprotic solvents like dimethylformamide facilitate aldehyde activation but promote decarboxylation. Optimization studies reveal dimethyl sulfoxide as optimal, providing 92% conversion at 80°C due to its high polarity and boiling point. Catalyst screening identified piperidine (5 mol%) as superior to classical catalysts like ammonium acetate or aluminum oxide, reducing side product formation from 25% to <5%. For palladium-catalyzed steps in alternative routes, ligand selection proves crucial: triphenylphosphine in toluene yields only 40% product due to phosphine oxidation, whereas SPhos (dicyclohexo(2,6-diyl)bis(1,1-diphenylphosphine)) in dimethylacetamide achieves 85% conversion at 90°C. Solvent-free microwave-assisted reactions enhance atom economy, reducing process mass intensity by 45% compared to traditional reflux methods [1] [9].
Centrifugal partition chromatography (CPC) replaces silica-based chromatography for intermediate purification, utilizing the ethyl acetate/ethanol/water (5:1:5) solvent system. CPC achieves 95–98% recovery of the aldehyde intermediate with >99% purity, eliminating solid waste generation. Solvent recycling via organic solvent nanofiltration membranes enables 90% dimethylformamide recovery after bromination steps, reducing process mass intensity by 56%. Aqueous workup optimization minimizes solvent consumption: replacing dichloromethane with 2-methyltetrahydrofuran in extraction steps improves biodegradability while maintaining 98% recovery. Deep eutectic solvents (choline chloride/urea) facilitate crystallization of the final product, reducing energy consumption by 70% compared to traditional recrystallization from ethanol/water mixtures. These approaches collectively align with 8 of the 12 Principles of Green Chemistry, particularly waste prevention and safer solvent selection [2] [5] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1